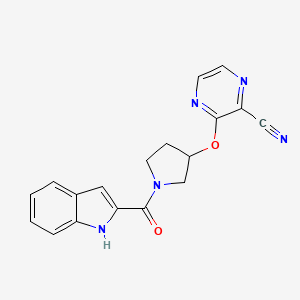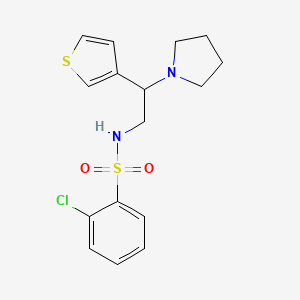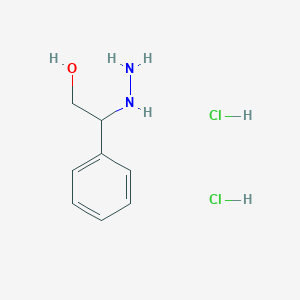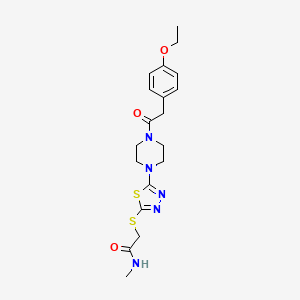
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine
Vue d'ensemble
Description
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine, also known as DTPhP, is a chemical compound that has gained attention in scientific research due to its potential in various biological applications. DTPhP is a hydrazine derivative that contains a dioxothiolane ring and a phenyl group, making it a unique chemical structure.
Applications De Recherche Scientifique
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has shown potential in various scientific research applications, including but not limited to:
1. Anticancer activity: 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It induces apoptosis, cell cycle arrest, and DNA damage in cancer cells, making it a promising candidate for cancer therapy.
2. Neuroprotection: 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has been shown to protect neurons from oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antibacterial activity: 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has been shown to exhibit antibacterial activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine exerts its biological effects through various mechanisms, depending on the specific application. For example, in cancer cells, 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection, 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In antibacterial activity, 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine disrupts bacterial cell membranes and inhibits bacterial growth.
Biochemical and Physiological Effects:
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has been shown to have various biochemical and physiological effects, including:
1. Reducing oxidative stress: 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine activates antioxidant enzymes and scavenges reactive oxygen species (ROS), which reduces oxidative stress in cells.
2. Modulating inflammation: 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, which reduces inflammation in cells.
3. Inducing apoptosis: 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine activates the caspase pathway, which leads to programmed cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has several advantages and limitations for lab experiments, including:
Advantages:
1. 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine is relatively easy to synthesize and purify, making it accessible for scientific research.
2. 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has shown promising results in various biological applications, making it a potential candidate for drug development.
3. 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has low toxicity in vitro and in vivo, making it a safe compound for scientific research.
Limitations:
1. 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine's mechanism of action is not fully understood, which limits its potential applications.
2. 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine's efficacy and safety in humans have not been tested, which limits its potential for clinical use.
3. 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine's stability and solubility in biological systems are not well-characterized, which limits its potential for in vivo experiments.
Orientations Futures
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has several potential future directions for scientific research, including:
1. Investigating its potential as a therapeutic agent for cancer and neurodegenerative diseases.
2. Studying its mechanism of action in more detail to understand its biological effects better.
3. Developing more stable and soluble derivatives of 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine for in vivo experiments.
4. Investigating its potential as a lead compound for drug development.
Conclusion:
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine is a promising compound for scientific research due to its unique chemical structure and potential in various biological applications. Its synthesis method is relatively straightforward, and it has shown promising results in anticancer, neuroprotection, and antibacterial activity. However, further research is needed to fully understand its mechanism of action and potential for clinical use. 1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine has several potential future directions for scientific research, including investigating its therapeutic potential and developing more stable and soluble derivatives.
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-12(9-4-2-1-3-5-9)10-6-7-15(13,14)8-10/h1-5,10H,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGCXOUKCMHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxothiolan-3-yl)-1-phenylhydrazine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2684625.png)






![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-methylsulfanylphenyl)prop-2-enoate](/img/structure/B2684635.png)

![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/no-structure.png)


![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2684648.png)